molecular formula C28H28Cl2F3N7O3 B12772618 Nilotinib dihydrochloride dihydrate CAS No. 1277165-20-4

Nilotinib dihydrochloride dihydrate

Cat. No.: B12772618
CAS No.: 1277165-20-4
M. Wt: 638.5 g/mol
InChI Key: UWLYJIFMRDCBAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nilotinib dihydrochloride dihydrate involves multiple steps. The process begins with the reaction of ethyl-3-amino-4-methylbenzoate with cyanamide in the presence of hydrochloric acid in ethanol. This intermediate is then treated with aqueous ammonium nitrate to form 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid ethylester mononitrate. Further treatment with 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in the presence of sodium hydroxide in ethanol yields 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid ethylester. This compound is hydrolyzed using sodium hydroxide in ethanol, and the resulting product is coupled with 5-trifluoromethyl-3-[4-methyl-1H-imidazolyl]aniline in the presence of diethylcyanophosphate and triethylamine in dimethylformamide to produce Nilotinib .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving crystallization steps to obtain the dihydrate form. The final product is characterized by techniques such as X-ray powder diffraction (XPRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to ensure its stability and purity .

Chemical Reactions Analysis

Types of Reactions

Nilotinib dihydrochloride dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Nilotinib include hydrochloric acid, sodium hydroxide, diethylcyanophosphate, and triethylamine. Reaction conditions often involve solvents like ethanol and dimethylformamide, with temperature and pH carefully controlled to optimize yield and purity .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound. Degradation products can also form under stress conditions, which are analyzed using stability-indicating methods .

Scientific Research Applications

Nilotinib dihydrochloride dihydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nilotinib

Nilotinib is unique due to its high specificity and affinity for the BCR-ABL protein, making it particularly effective in patients who are resistant to imatinib. Its ability to target additional kinases like c-KIT and PDGFR further enhances its therapeutic potential .

Properties

CAS No.

1277165-20-4

Molecular Formula

C28H28Cl2F3N7O3

Molecular Weight

638.5 g/mol

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;dihydrate;dihydrochloride

InChI

InChI=1S/C28H22F3N7O.2ClH.2H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);2*1H;2*1H2

InChI Key

UWLYJIFMRDCBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.O.Cl.Cl

Origin of Product

United States

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